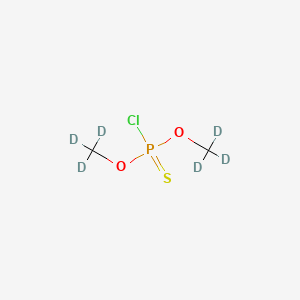
Dimethyl Chlorothiophosphate-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl Chlorothiophosphate-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphate compound. It is primarily used as an intermediate in the synthesis of pesticides and plasticizers. The compound contains sulfur and chlorine atoms bonded to a central phosphorus atom, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl Chlorothiophosphate-D6 can be synthesized through the reaction of deuterated methanol (CD3OD) with phosphorus trichloride (PCl3) and sulfur. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
PCl3+2CD3OD+S→(CD3O)2P(S)Cl+2HCl
The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl Chlorothiophosphate-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Dimethyl Phosphorothioate.
Reduction: Reduction reactions can convert it to Dimethyl Phosphite.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Dimethyl Phosphorothioate
Reduction: Dimethyl Phosphite
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl Chlorothiophosphate-D6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphate compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those related to acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides, plasticizers, and flame retardants
Wirkmechanismus
The mechanism of action of Dimethyl Chlorothiophosphate-D6 involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can disrupt normal nerve function, leading to its use in pesticides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Chlorothiophosphate: The non-deuterated analog with similar chemical properties.
Dimethyl Phosphorochloridothioate: Another organophosphate with a similar structure but different reactivity.
Dimethyl Phosphite: A reduced form of the compound with distinct chemical behavior
Uniqueness
Dimethyl Chlorothiophosphate-D6 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it particularly valuable in research applications where understanding the detailed pathways of chemical reactions is crucial .
Eigenschaften
Molekularformel |
C2H6ClO2PS |
|---|---|
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
chloro-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |
InChI-Schlüssel |
XFBJRFNXPUCPKU-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])Cl |
Kanonische SMILES |
COP(=S)(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
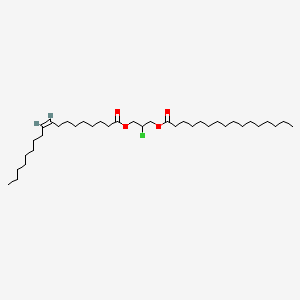
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
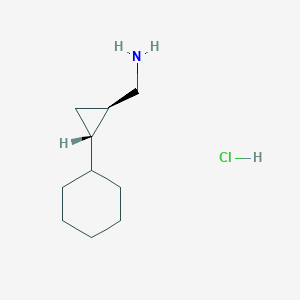
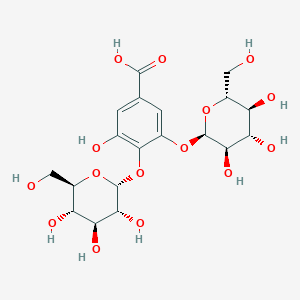
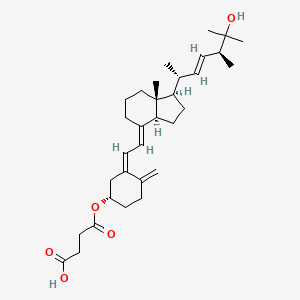
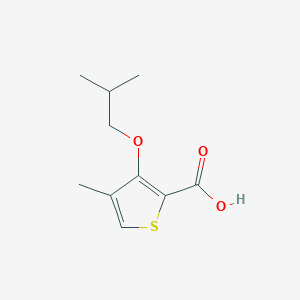
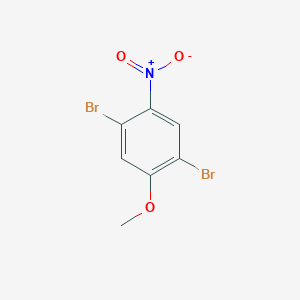
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
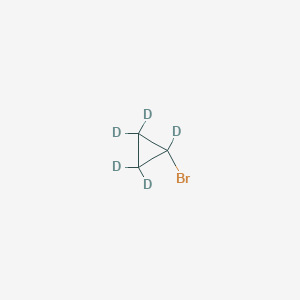
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)

